2-(Thiolan-3-yl)cyclopropane-1-carbaldehyde
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Overview
Description
2-(Thiolan-3-yl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with a thiolan group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclopropanation of an appropriate alkene using a carbene precursor, followed by thiolation and oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Thiolan-3-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiolan group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: 2-(Thiolan-3-yl)cyclopropane-1-carboxylic acid
Reduction: 2-(Thiolan-3-yl)cyclopropane-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Thiolan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Thiolan-3-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiolan group can also interact with sulfur-containing biomolecules, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Thiolan-3-yl)cyclopropane-1-carboxylic acid
- 2-(Thiolan-3-yl)cyclopropane-1-methanol
- Thiophene derivatives
Uniqueness
2-(Thiolan-3-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a thiolan group and an aldehyde functional group on a cyclopropane ring.
Properties
Molecular Formula |
C8H12OS |
---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-(thiolan-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12OS/c9-4-7-3-8(7)6-1-2-10-5-6/h4,6-8H,1-3,5H2 |
InChI Key |
FNRWFTWONOTGNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1C2CC2C=O |
Origin of Product |
United States |
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